Superior Antiproliferative Potency in T24 Bladder Cancer Cells Relative to Unsubstituted Parent
In a head-to-head MTT assay across 28 pyrazinyl–aryl urea derivatives, the 3-methylphenyl analog (5-3) inhibited T24 bladder cancer cell proliferation with an IC50 of 9.57 ± 0.73 μM, compared to 19.82 ± 1.19 μM for the unsubstituted phenyl derivative (5-1), representing a 2.07-fold potency improvement [1]. The meta-methyl substitution also outperformed the ortho-methyl isomer (5-2, IC50 = 13.62 ± 0.95 μM) by 1.42-fold [1].
| Evidence Dimension | Antiproliferative IC50 against T24 human bladder cancer cells |
|---|---|
| Target Compound Data | IC50 = 9.57 ± 0.73 μM (compound 5-3, 3-methylphenyl) |
| Comparator Or Baseline | Compound 5-1 (phenyl): IC50 = 19.82 ± 1.19 μM; Compound 5-2 (2-methylphenyl): IC50 = 13.62 ± 0.95 μM |
| Quantified Difference | 2.07-fold more potent than unsubstituted 5-1; 1.42-fold more potent than ortho-methyl isomer 5-2 |
| Conditions | MTT assay, 48 h treatment, T24 human bladder cancer cell line |
Why This Matters
The meta-methyl substitution directly translates into a clinically relevant potency gain in the bladder cancer context, making 5-3 a more effective starting point for lead optimization than the unsubstituted or ortho-substituted analogs.
- [1] Chen J-N, Chen C-T, He Y-Z, et al. RSC Med Chem. 2022;13(3):280-299. Table 1, compounds 5-1, 5-2, and 5-3. View Source
